molecular formula C18H17NO2 B5735502 6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B5735502
M. Wt: 279.3 g/mol
InChI Key: OKDQSIDHIDNLLZ-UHFFFAOYSA-N
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Description

6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a chemical compound belonging to the dibenzoazepine family This class of compounds is characterized by a tricyclic structure consisting of two benzene rings fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the following steps:

    Formation of the Azepine Ring: The azepine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a halogenated benzene compound. This reaction often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction. This step may involve the use of an alkyl halide and a strong base to facilitate the substitution reaction.

    Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione to other functional groups, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and psychiatric conditions.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industries.

Mechanism of Action

The mechanism of action of 6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5H-dibenzo[b,f]azepine: This compound shares a similar tricyclic structure but lacks the isobutyl group and dione functionality.

    Carbamazepine: A well-known anticonvulsant drug with a dibenzoazepine structure, used in the treatment of epilepsy and bipolar disorder.

    Oxcarbazepine: A derivative of carbamazepine with similar therapeutic applications but different pharmacokinetic properties.

Uniqueness

6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to the presence of the isobutyl group and dione functionality, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(2-methylpropyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12(2)11-19-17(20)15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(19)21/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDQSIDHIDNLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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